molecular formula C22H24N4O4 B2530167 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 921776-44-5

2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2530167
CAS RN: 921776-44-5
M. Wt: 408.458
InChI Key: BWAFPNVLCZYORC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The pyrido[3,2-d]pyrimidin-1(2H)-one ring and the tetrahydrofuran ring are both cyclic structures, which can contribute to the stability of the molecule. The presence of the acetamide group could also influence the molecule’s polarity and solubility .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the acetamide group could potentially undergo hydrolysis to form an acid and an amine. The pyrido[3,2-d]pyrimidin-1(2H)-one ring might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, its solubility would be influenced by its polarity, and its stability could be affected by the presence of the cyclic structures .

Scientific Research Applications

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) have gained attention due to the pressing need to address water scarcity and the accumulation of recalcitrant compounds in the environment. In this context, the degradation pathways and biotoxicity of by-products of acetaminophen (ACT), including acetamide, have been studied extensively. The work of Qutob et al. (2022) emphasizes the importance of understanding the most reactive sites in molecules like ACT to enhance degradation processes and mitigate environmental threats, employing methods such as the Fukui function for predictive analysis (Qutob et al., 2022).

Chemical Toxicology

Kennedy (2001) revisits the toxicological profiles of various chemicals, including acetamide, to provide a comprehensive update on the biological effects these compounds can have on humans and the environment. This review is critical for understanding the nuanced biological responses to chemicals like acetamide and formulating safety regulations and guidelines (Kennedy, 2001).

Pharmaceutical Applications

In the realm of pharmaceuticals, the synthesis and characterization of compounds for potential therapeutic use are vital. Gondkar et al. (2013) shed light on the synthesis of substituted 1,2,3,4-tetrahydropyrimidine derivatives, which have demonstrated in vitro anti-inflammatory activity. This research contributes significantly to the discovery and development of new anti-inflammatory drugs (Gondkar et al., 2013).

Neuropharmacology

The study of neuroprotective agents like YM872 provides insights into potential treatments for acute conditions such as stroke. Takahashi et al. (2006) explore YM872's properties and efficacy, highlighting its potential therapeutic application in human stroke treatment due to its selective and potent antagonistic action on alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors (Takahashi et al., 2006).

Future Directions

The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound and studying its properties, as well as investigating its potential applications .

properties

IUPAC Name

2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-15-6-8-16(9-7-15)13-26-21(28)20-18(5-2-10-23-20)25(22(26)29)14-19(27)24-12-17-4-3-11-30-17/h2,5-10,17H,3-4,11-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAFPNVLCZYORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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